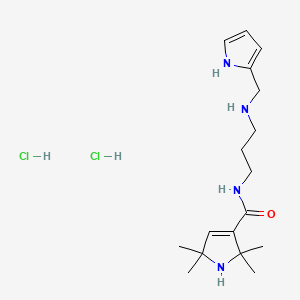
1-Methyl-3-carbo-n-propoxy pyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-carbo-n-propoxy pyridinium iodide is a quaternary ammonium salt derived from pyridine. This compound is characterized by the presence of a methyl group and a carbo-n-propoxy group attached to the nitrogen atom of the pyridinium ring, with iodide as the counterion. Quaternary ammonium salts like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-carbo-n-propoxy pyridinium iodide typically involves the quaternization of pyridine. One common method is the reaction of pyridine with an alkyl halide, such as methyl iodide, in the presence of a base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pyridine+Methyl Iodide→1-Methylpyridinium Iodide
For the carbo-n-propoxy group, a similar approach can be used, where the appropriate alkyl halide is reacted with the pyridinium salt. The reaction conditions typically involve heating the mixture under reflux and using a suitable solvent like acetonitrile or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1-Methyl-3-carbo-n-propoxy pyridinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Pyridinium salts with different halide counterions.
科学研究应用
1-Methyl-3-carbo-n-propoxy pyridinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of ionic liquids and surfactants.
作用机制
The mechanism of action of 1-Methyl-3-carbo-n-propoxy pyridinium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include membrane phospholipids and various enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
- 1-Methylpyridinium iodide
- 3-Carbo-n-propoxy pyridinium iodide
- N-Methylpyridinium chloride
Uniqueness
1-Methyl-3-carbo-n-propoxy pyridinium iodide is unique due to the presence of both a methyl group and a carbo-n-propoxy group on the pyridinium ring. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced reactivity, making it suitable for specific applications in catalysis and drug delivery.
属性
CAS 编号 |
102584-00-9 |
|---|---|
分子式 |
C10H14INO2 |
分子量 |
307.13 g/mol |
IUPAC 名称 |
propyl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C10H14NO2.HI/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
PJEVRTLFKRQCKC-UHFFFAOYSA-M |
规范 SMILES |
CCCOC(=O)C1=C[N+](=CC=C1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


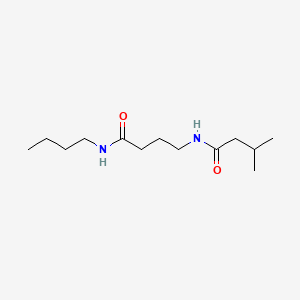
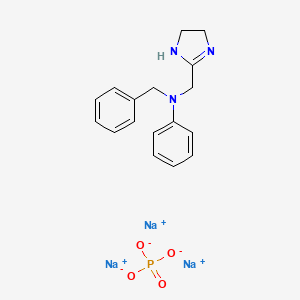


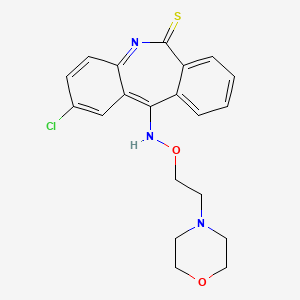
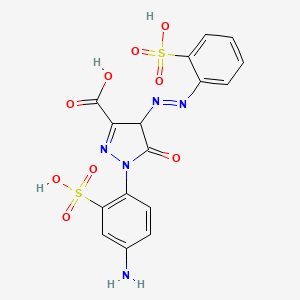
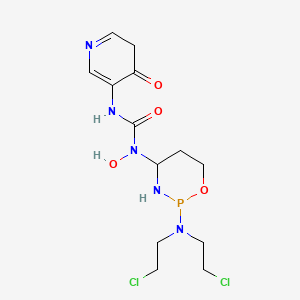

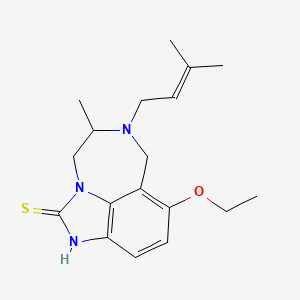
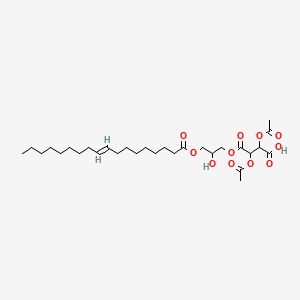

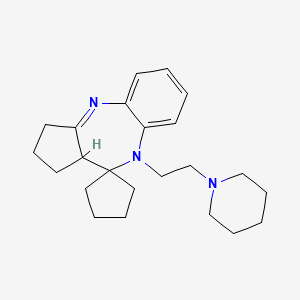
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
